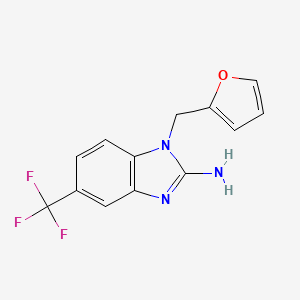

1-(2-furylmethyl)-5-(trifluoromethyl)-1H-benzimidazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

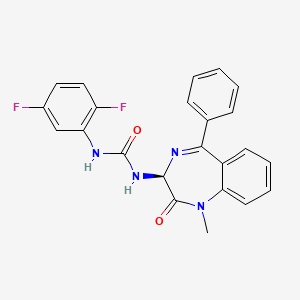

1-(2-furylmethyl)-5-(trifluoromethyl)-1H-benzimidazol-2-amine (1-FMTB) is an organic compound that belongs to the class of benzimidazoles. It is a heterocyclic compound with a five-membered ring structure consisting of two nitrogen atoms, a carbon atom, and two oxygen atoms. 1-FMTB has been used as a starting material in the synthesis of various pharmaceuticals, such as antifungal and antiviral agents. It has also been used as an intermediate in the synthesis of other compounds, such as benzimidazolones and benzimidazolines.

Wissenschaftliche Forschungsanwendungen

Synthesis and Coordination Chemistry

Palladium(II) and platinum(II) complexes containing benzimidazole ligands, including derivatives similar to the queried compound, have been explored for their potential as anticancer agents. These complexes exhibit strong coordination bonds, contributing to their activity against cancer cell lines such as breast cancer (MCF-7), colon carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) (Ghani & Mansour, 2011).

Kinetics of Nucleophilic Reactions

The kinetics of reactions involving 1-alkyl-2-(5′-halo-2′-furyl)benzimidazoles, closely related to the compound of interest, were studied to understand the effects of various factors on reaction rates. This research provides insights into how the structural features of benzimidazole derivatives influence their reactivity (Novikov et al., 1971).

Regioselective Arylsulfonylation

Benzimidazol-2-amine, which shares a core structural motif with the queried compound, reacts with arenesulfonyl chlorides in a regioselective fashion. This reaction highlights the compound's potential in synthetic chemistry for the development of functionalized materials (Kaipnazarov et al., 2013).

Luminescence and Material Science

Research into metal–organic frameworks (MOFs) utilizing benzimidazole derivatives demonstrates their potential in creating materials with unique luminescent properties. Such materials are promising for applications in sensing, light-emitting diodes (LEDs), and other photonic technologies (Liu et al., 2012).

Chemosensors for pH and Ion Detection

Derivatives of benzimidazol-2-amine, including those structurally related to the queried compound, have been synthesized and shown to act as effective chemosensors for hydrogen cations, demonstrating high proton affinity. These findings suggest applications in pH sensing and potentially in the detection of specific ions in various environments (Tolpygin et al., 2012).

Eigenschaften

IUPAC Name |

1-(furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O/c14-13(15,16)8-3-4-11-10(6-8)18-12(17)19(11)7-9-2-1-5-20-9/h1-6H,7H2,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVPLFHAOLRMBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C3=C(C=C(C=C3)C(F)(F)F)N=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-furylmethyl)-5-(trifluoromethyl)-1H-benzimidazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2811315.png)

![N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]prop-2-enamide](/img/structure/B2811325.png)

![Butyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2811327.png)

![N-[(3-chloro-4-methoxyphenyl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2811331.png)

![5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811332.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2811335.png)

![1-{1-[5-(Furan-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2811336.png)